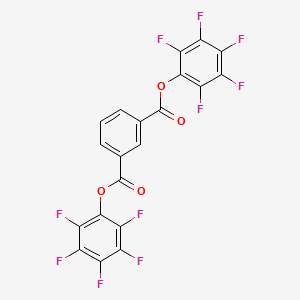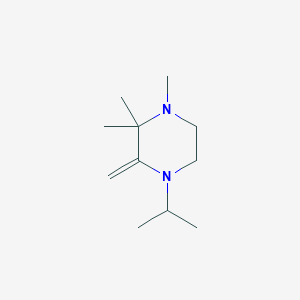
(2-Nonyloxy-ethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nonyloxy-ethoxy)-benzene is an organic compound characterized by the presence of a benzene ring substituted with a nonyloxy-ethoxy group. This compound is part of a larger class of ether compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyloxy-ethoxy)-benzene typically involves the reaction of nonyl alcohol with ethylene oxide to form nonyloxy-ethanol. This intermediate is then reacted with benzene in the presence of a suitable catalyst to yield this compound. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Nonyloxy-ethoxy)-benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyloxy-benzoic acid, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Nonyloxy-ethoxy)-benzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism by which (2-Nonyloxy-ethoxy)-benzene exerts its effects is primarily through its interaction with lipid membranes. The nonyloxy-ethoxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(2-Nonyloxy-ethoxy)-ethoxy)-ethoxy)-ethanol
- 2-[2-(Nonyloxy)ethoxy]ethyl acetate
- [2-(Nonyloxy)ethoxy]silane
Uniqueness
Compared to similar compounds, (2-Nonyloxy-ethoxy)-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes or other organic molecules.
Properties
CAS No. |
93541-25-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-nonoxyethoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-11-14-18-15-16-19-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
InChI Key |
BNWDAMVRSCEAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)




![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)




![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)



